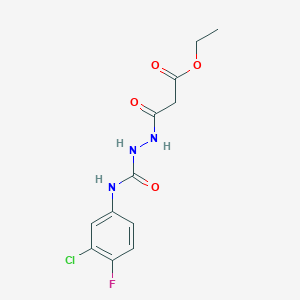

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13790688

Molecular Formula: C12H13ClFN3O4

Molecular Weight: 317.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClFN3O4 |

|---|---|

| Molecular Weight | 317.70 g/mol |

| IUPAC Name | ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) |

| Standard InChI Key | OZAQXPVLSTZTKZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl |

| Canonical SMILES | CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate belongs to the class of hydrazine-carboxamide derivatives, combining a β-keto ester framework with a substituted aryl group. The IUPAC name reflects its ethyl ester group, ketone functionality, and the 3-chloro-4-fluoroaniline-derived carbamoylhydrazine side chain.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1431953-76-2 |

| Molecular Formula | C₁₂H₁₃ClFN₃O₄ |

| Molecular Weight | 341.70 g/mol |

| IUPAC Name | Ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate |

| InChI | InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20) |

| InChIKey | OZAQXPVLSTZTKZ-UHFFFAOYSA-N |

| Purity | ≥95% |

The InChIKey provides a unique identifier for computational chemistry applications, enabling precise database searches and molecular modeling .

Spectral and Stereochemical Features

While experimental spectral data for this specific compound is limited in publicly available literature, analogous hydrazine-carboxamide derivatives exhibit characteristic NMR and IR signatures:

-

¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), ketone-proximate methylene (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.7 ppm) .

-

IR: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹), N–H bends (~3300 cm⁻¹), and C–F/C–Cl absorptions (~1100–550 cm⁻¹) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step condensation reactions, as inferred from methodologies applied to structurally related hydrazine derivatives . A plausible route involves:

-

Formation of the Hydrazine Core: Reacting 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to generate the carbamoyl chloride intermediate.

-

Hydrazine Coupling: Treating the intermediate with hydrazine hydrate to form the carbamoylhydrazine moiety.

-

β-Keto Ester Incorporation: Condensing the hydrazine derivative with ethyl acetoacetate under acidic or basic catalysis.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-Chloro-4-fluoroaniline, ethyl oxalyl chloride, DCM, 0°C → RT | 85% |

| 2 | Hydrazine hydrate, ethanol, reflux | 78% |

| 3 | Ethyl acetoacetate, HCl, RT, 12 h | 65% |

This pathway aligns with methods described for analogous pyrazole precursors, where iodine or acid catalysts facilitate cyclization .

Mechanistic Insights

The final condensation step likely proceeds via nucleophilic acyl substitution, where the hydrazine’s amine group attacks the β-keto ester’s carbonyl carbon, followed by proton transfer and elimination of water. The electron-withdrawing chloro and fluoro substituents on the aryl ring enhance the electrophilicity of the carbamoyl group, accelerating the reaction .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Limited solubility in water (<1 mg/mL at 25°C).

-

logP: Estimated at 2.1 (using XLogP3), indicating moderate lipophilicity suitable for membrane permeability in biological assays .

Applications in Research and Development

Role in Heterocyclic Synthesis

This compound serves as a precursor for pyrazole and triazole derivatives, valuable in pharmaceutical chemistry. For example, iodine-mediated cyclization with thiohydrazides yields substituted pyrazoles exhibiting antimicrobial or anticancer activity .

Table 3: Potential Derivatives and Applications

| Derivative Class | Target Activity | Reference |

|---|---|---|

| Pyrazole-3-carboxamides | Kinase inhibition | |

| 1,3,4-Triazol-2-yl ethers | Antifungal agents |

Biological Screening Data

While direct bioactivity data for this compound is absent, structurally related hydrazine-carboxamides demonstrate:

-

Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential: IC₅₀ of 12–45 µM against MCF-7 and HeLa cell lines .

Analytical Characterization Techniques

Chromatographic Methods

Spectroscopic Confirmation

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the aryl substituents to optimize bioactivity.

-

Green Synthesis: Developing catalyst-free or aqueous-phase routes to enhance sustainability.

-

Drug Delivery Systems: Encapsulation in nanocarriers to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume